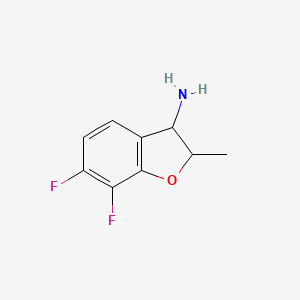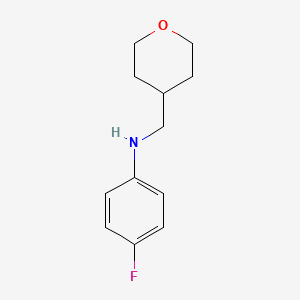
4-fluoro-N-(oxan-4-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-N-(oxan-4-ylmethyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a fluorine atom attached to the benzene ring and an oxan-4-ylmethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-(oxan-4-ylmethyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroaniline and oxan-4-ylmethyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Procedure: The 4-fluoroaniline is dissolved in a suitable solvent, such as ethanol or dichloromethane. The oxan-4-ylmethyl chloride is then added dropwise to the solution, and the mixture is stirred at room temperature or slightly elevated temperatures (around 40-50°C) for several hours.
Workup: After the reaction is complete, the mixture is quenched with water, and the product is extracted using an organic solvent. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to obtain the crude product, which is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-N-(oxan-4-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium iodide or ammonia in polar aprotic solvents such as dimethylformamide or acetonitrile.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Substitution: Substituted aniline derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
4-Fluoro-N-(oxan-4-ylmethyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(oxan-4-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The oxan-4-ylmethyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Fluoroaniline: A simpler analogue with only a fluorine atom attached to the benzene ring.
N-(Oxan-4-ylmethyl)aniline: Similar structure but without the fluorine atom.
Comparison:
4-Fluoroaniline:
N-(Oxan-4-ylmethyl)aniline: Lacks the fluorine atom, which may reduce its lipophilicity and ability to interact with certain biological targets.
Properties
Molecular Formula |
C12H16FNO |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
4-fluoro-N-(oxan-4-ylmethyl)aniline |
InChI |
InChI=1S/C12H16FNO/c13-11-1-3-12(4-2-11)14-9-10-5-7-15-8-6-10/h1-4,10,14H,5-9H2 |
InChI Key |
UXWKAWUTOJMZBG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CNC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


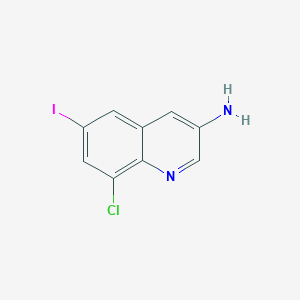
![1-[(Tert-butoxy)carbonyl]-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid](/img/structure/B13250638.png)
![Methyl 4-amino-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B13250640.png)
![Ethyl hexahydro-2H-cyclopenta[b]furan-3a-carboxylate](/img/structure/B13250643.png)
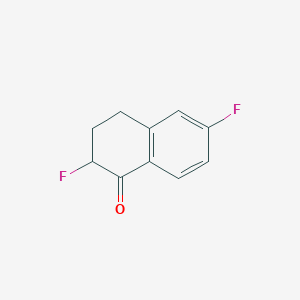
![[(1S)-1-(4-bromophenyl)-2,2-difluoroethyl]amine](/img/structure/B13250650.png)
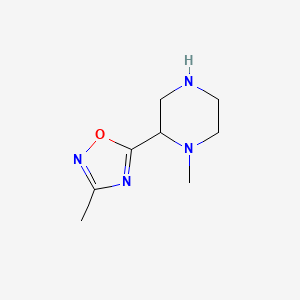

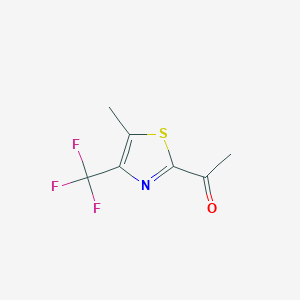
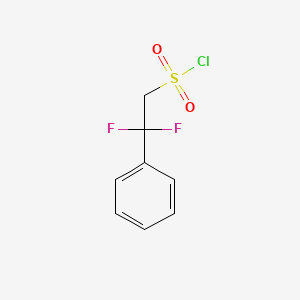
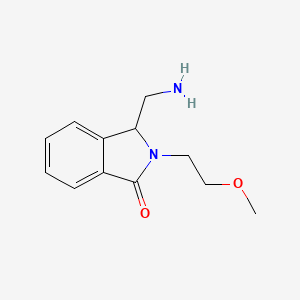
![3-[Methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13250693.png)

